7-(benzyloxy)-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
7-(Benzyloxy)-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a chromenone derivative characterized by a bicyclic core structure (cyclopenta[c]chromen-4-one) substituted with a benzyloxy group at the C7 position and a methyl group at C4. Its molecular formula is C20H18O3 (molecular weight: 306.36 g/mol). The benzyloxy group introduces aromaticity and moderate polarity, making it a versatile intermediate for pharmaceutical and synthetic chemistry applications.
Properties
IUPAC Name |
6-methyl-7-phenylmethoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-13-18(22-12-14-6-3-2-4-7-14)11-10-16-15-8-5-9-17(15)20(21)23-19(13)16/h2-4,6-7,10-11H,5,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLVAAQRRNEFCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(Benzyloxy)-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound that belongs to the class of chromenes. This compound has garnered attention due to its complex structure and potential biological activities. It is characterized by its unique arrangement of functional groups, which may contribute to its interaction with various biological targets.
Antitumor Properties
Research indicates that compounds related to this compound exhibit significant antitumor activity. For instance, derivatives of similar structures have been shown to inhibit microtubule assembly and serve as competitive inhibitors of colchicine binding to tubulin, suggesting potential as antimitotic agents . These findings position this compound as a candidate for further exploration in cancer treatment.
Antimicrobial Activity
There is emerging evidence that compounds structurally similar to this compound possess antimicrobial properties. A study screening various synthesized compounds for antimicrobial activity found that derivatives with benzyloxy groups showed effectiveness against both gram-positive and gram-negative bacterial strains . This highlights the potential for developing new antimicrobial agents from this class of compounds.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves binding to these targets, which modulates their activity and leads to various biological outcomes. For instance, studies suggest that structural modifications can enhance the affinity of these compounds for their targets, thereby increasing their biological efficacy .
Case Study: Antitumor Activity
In a study examining the antitumor effects of chromene derivatives, researchers found that certain structural features were critical for activity. Compounds with specific substituents demonstrated enhanced inhibition of tubulin polymerization, which is essential for cancer cell division. The presence of a benzyloxy group was particularly noted as beneficial in increasing the potency of these compounds against cancer cells .
Case Study: Antimicrobial Screening
A systematic screening of synthesized chromene derivatives revealed promising antimicrobial properties. The study involved testing various concentrations against standard bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting their potential as novel antimicrobial agents .
Data Table: Biological Activity Summary
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules with potential biological activities. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, allows chemists to modify its structure for specific applications.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO4 | Quinones |
| Reduction | NaBH4 | More saturated derivatives |
| Substitution | Halogens | Functionalized derivatives |
Biological Research
In biological research, 7-(benzyloxy)-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is studied for its potential as an enzyme inhibitor. It has shown promise in targeting enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's interaction with specific molecular targets can modulate enzyme activity, potentially leading to therapeutic effects.
Case Study: Neuroprotective Effects
Research indicates that this compound may inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration. By preventing the breakdown of neurotransmitters like dopamine, it could help alleviate symptoms associated with neurodegenerative disorders.
Medicinal Chemistry
The compound is being explored for its potential in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Example: Development of MAO-B Inhibitors
Studies have focused on modifying the benzyloxy group to enhance the selectivity and potency of the compound as an MAO-B inhibitor. Variations in substitution patterns have been shown to influence the compound's efficacy.
Industrial Applications
In the industrial sector, this compound can be utilized in developing new materials with specific properties, such as fluorescence or photostability. Its unique chemical properties make it suitable for applications in coatings and polymers.
Comparison with Similar Compounds
Structural Modifications and Implications
- Substituent Electronic Effects: The 4-methoxybenzyloxy analog (C21H20O4) exhibits higher polarity compared to the target compound due to the electron-donating methoxy group, which may enhance solubility in polar solvents .
Synthetic Accessibility :
- Alkylation reactions using K2CO3 in DMF (e.g., ) are common for introducing substituents at C7, with yields ranging from 61% (chlorobutoxy) to 90% (iodobutoxy) depending on the leaving group .
- Aliphatic chains (e.g., prenyl group in ) require milder conditions but may reduce crystallinity due to increased flexibility .
Crystallographic and Spectroscopic Insights
- Crystal Packing: The bromophenyl-substituted analog in forms intramolecular N–H⋯O hydrogen bonds, stabilizing a planar chromenone core. Such interactions may be disrupted in bulkier derivatives (e.g., benzyloxy), altering solubility .
- NMR Trends : Aromatic protons in analogs (e.g., δ 6.3–7.7 ppm in ) correlate with substituent electronic effects. For instance, electron-withdrawing groups deshield adjacent protons, shifting signals downfield .
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions (e.g., benzyloxy protons at δ 4.8–5.2 ppm, cyclopentane protons at δ 1.5–2.5 ppm).
- IR spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹) and aromatic C-O-C (~1250 cm⁻¹).
- Melting point : Determined via capillary tube method (expected range: 160–165°C).
- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .
How can X-ray crystallography using SHELX software be applied to resolve the compound’s crystal structure, and what challenges might arise during refinement?
Advanced
Methodology :
Data collection : Use a single-crystal X-ray diffractometer (Mo Kα radiation, λ = 0.71073 Å).
Structure solution : Employ SHELXD for phase problem resolution via direct methods.
Refinement : SHELXL for least-squares refinement of atomic coordinates and thermal parameters.
Challenges :
- Twinning : Common in cyclopenta-fused systems; apply TWIN/BASF instructions in SHELXL.
- Disorder : Benzyloxy groups may exhibit rotational disorder; model using PART/SUMP instructions.
- Low-resolution data : Use restraints for bond lengths/angles if resolution < 0.8 Å .
What strategies are effective in designing structural analogs to explore structure-activity relationships (SAR)?
Q. Advanced
- Substituent variation : Replace the benzyloxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects.
- Ring modification : Introduce heteroatoms (e.g., nitrogen) into the cyclopentane ring to alter rigidity.
- Bioisosteres : Substitute the methyl group at position 6 with trifluoromethyl or ethyl for steric/electronic tuning.
Validation : Compare biological activity (e.g., IC₅₀ in enzyme assays) and logP values to establish SAR trends .
How should researchers approach contradictory data in biological activity assays for this compound?
Q. Advanced
- Replicate experiments : Conduct triplicate assays under standardized conditions (pH, temperature, solvent controls).
- Orthogonal assays : Validate cytotoxicity results using both MTT and ATP-based luminescence assays.
- Data normalization : Account for batch-to-batch variability in compound purity via HPLC-coupled bioassays.
- Statistical analysis : Apply ANOVA or mixed-effects models to identify outliers and confounding factors .
What in vitro and in silico methods are suitable for investigating the compound’s mechanism of action?
Q. Advanced
- In vitro :
- Enzyme inhibition assays : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence polarization.
- Western blotting : Quantify downstream protein expression (e.g., p-AKT, caspase-3).
- In silico :
- Molecular docking : Use AutoDock Vina to predict binding poses in enzyme active sites.
- MD simulations : GROMACS for analyzing ligand-receptor stability over 100 ns trajectories .
What are the key considerations for safely handling and storing this compound in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation.
- Waste disposal : Neutralize with 10% NaOH before incineration .
How can researchers utilize computational chemistry to predict the compound’s reactivity and biological interactions?
Q. Advanced
- Reactivity : Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites.
- ADMET prediction : Use SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration.
- QSAR modeling : Train models on chromenone derivatives to predict toxicity or potency .
What are the common side reactions during synthesis, and how can they be mitigated?
Q. Advanced
- Oxidation of benzyloxy group : Use inert atmosphere (N₂/Ar) and antioxidant additives (e.g., BHT).
- Ring-opening : Avoid prolonged heating during cyclization; monitor via TLC.
- Byproduct formation : Optimize stoichiometry (1:1.2 ratio of coumarin to benzylating agent) .
What are the documented biological activities of structurally related chromenone derivatives?
Q. Basic
| Compound | Structural Features | Biological Activity | Reference |
|---|---|---|---|
| 5-Methoxypsoralen | Furocoumarin core, methoxy group | Anticancer (phototoxicity) | |
| 7-Hydroxycoumarin | Hydroxy substitution | Anticoagulant, fluorescence | |
| 4-Hydroxycoumarin | Simplified chromenone | Anticoagulant |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
